Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 92473-55-7
VCID: VC2462452
InChI: InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14)
SMILES: CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS No.: 92473-55-7

Cat. No.: VC2462452

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate - 92473-55-7

Specification

CAS No. 92473-55-7
Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
IUPAC Name methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate
Standard InChI InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14)
Standard InChI Key IBTGJUQDPCIFIA-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O
Canonical SMILES CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O

Introduction

Identification and Chemical Identity

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is identified by the CAS Registry Number 92473-55-7. This compound has been cataloged in several chemical databases and is available from commercial sources for research purposes. The following table presents key identifying information for this compound :

ParameterInformation
CAS Registry Number92473-55-7
Molecular FormulaC₁₁H₁₀N₂O₄
Molecular Weight234.21 g/mol
IUPAC NameMethyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate
Alternative NamesMethyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
MDL NumberMFCD16890146
PubChem Compound ID13437028

Physical and Chemical Properties

Structural Features

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate possesses a bicyclic structure with a fused benzene and pyrazine ring system. The compound contains several key functional groups that define its chemical behavior :

  • A methyl group attached to the N-1 position of the quinoxaline core

  • Two carbonyl (C=O) groups at positions 2 and 3, creating the dioxo functionality

  • A methyl carboxylate (-COOCH3) group at position 6 of the benzene ring

  • An NH group at the 4-position, contributing to the tetrahydro nature of the compound

Computed Physicochemical Properties

Based on computational analysis from PubChem and other databases, the following physicochemical properties have been determined for this compound :

PropertyValue
XLogP3-AA0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass234.06405680 Da
Topological Polar Surface AreaNot specified in available data
Heavy Atom Count17

Chemical Identifiers and Notations

For computational chemistry and database purposes, several notational systems are used to represent this compound :

  • Standard InChI: InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14)

  • Standard InChIKey: IBTGJUQDPCIFIA-UHFFFAOYSA-N

  • SMILES Notation: CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O

  • Canonical SMILES: CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O

Hazard CategoryClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4

Comparison with Structural Analogues

Relationship to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

A closely related compound is Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 354793-04-7), which differs only in the absence of the N-methyl group. The following table highlights the key differences and similarities:

FeatureMethyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylateMethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
CAS Number92473-55-7354793-04-7
Molecular FormulaC₁₁H₁₀N₂O₄C₁₀H₈N₂O₄
Molecular Weight234.21 g/mol220.18 g/mol
N-1 SubstitutionMethyl group presentNo substitution (NH)
InChIKeyIBTGJUQDPCIFIA-UHFFFAOYSA-NNWNGKOXONKYINR-UHFFFAOYSA-N

The absence of the N-methyl group in the latter compound would likely result in different hydrogen bonding capabilities and potentially different biological activities.

Related Quinoxaline Derivatives

Quinoxaline derivatives constitute a broad class of compounds with diverse structural modifications. A sampling of related compounds includes :

  • N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

  • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide

  • 6-methyl-2,3-dihydroxylquinoxaline

These structural analogues share the basic quinoxaline scaffold but differ in the nature and position of substituents, potentially leading to distinct chemical and biological properties.

Biological and Pharmacological Relevance

Structure-Activity Relationships

The presence of specific functional groups in Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate may contribute to potential bioactivities:

  • The carboxylate group at position 6 could enhance binding to target proteins or receptors

  • The N-methyl group may influence lipophilicity and membrane permeability

  • The dioxo functionality at positions 2 and 3 could participate in hydrogen bonding with biological targets

Some related tetrahydroquinoxaline sulfonamide derivatives have been investigated as colchicine binding site inhibitors (CBSIs), which are potential microtubule targeting agents for cancer treatment .

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